![molecular formula C13H16N2OS2 B7583291 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to have a high affinity for Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, making it a promising candidate for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have synergistic effects when combined with other agents such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.
Mécanisme D'action
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one exerts its pharmacological effects by inhibiting BTK, a key enzyme in the BCR signaling pathway. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). Inhibition of BTK by 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one blocks downstream signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to have potent inhibitory effects on BTK, with an IC50 value of 0.85 nM. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have good selectivity for BTK over other kinases such as Tec, Itk, and JAK3. In preclinical studies, 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to induce apoptosis in B-cell lines and primary CLL cells. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to inhibit B-cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one is its high potency and selectivity for BTK, making it an attractive candidate for the treatment of B-cell malignancies. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and a long half-life. However, one limitation of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one is its potential for off-target effects, particularly on other kinases in the BCR signaling pathway. Additionally, the optimal dosing and treatment schedule for 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one in clinical settings have yet to be determined.
Orientations Futures
There are several potential future directions for the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one. One area of interest is the combination of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one with other agents such as venetoclax or immune checkpoint inhibitors. Another area of interest is the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one for the treatment of autoimmune diseases such as rheumatoid arthritis or systemic lupus erythematosus, where B-cell activation plays a critical role in disease pathogenesis. Finally, the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one for the treatment of other B-cell malignancies such as Waldenstrom macroglobulinemia or mantle cell lymphoma warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified using standard chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-7(2)8-6-18-13-10(8)12(16)14-11(15-13)9-4-3-5-17-9/h6-7,9H,3-5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZSCUKJAFJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC2=C1C(=O)NC(=N2)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
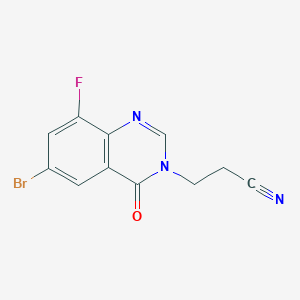


![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)
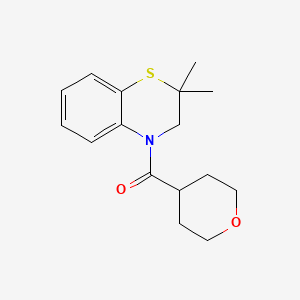
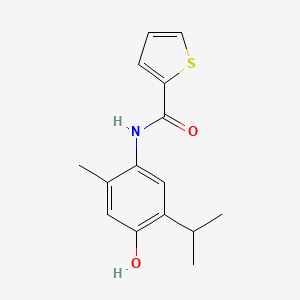
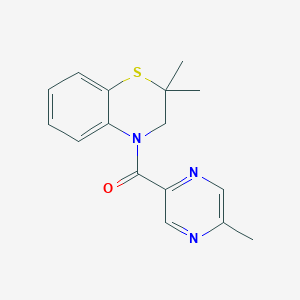
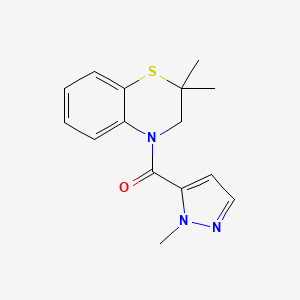

![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)

